N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound designed for specific research applications. Its structure features a combination of furan, pyrazole, and trifluoromethylphenyl groups, making it an intriguing candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of this compound involves multiple steps, typically starting with the synthesis of individual moieties. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis. The pyrazole ring is generally constructed via the reaction of hydrazines with 1,3-dicarbonyl compounds. The final assembly involves coupling these moieties with the trifluoromethylphenyl acetamide through a series of condensation reactions under controlled conditions.
Industrial Production Methods: : For large-scale production, optimized synthetic routes are employed. This often involves streamlining the process to reduce the number of steps and enhance yield. Using flow chemistry or continuous reaction techniques can increase the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring in the compound can be susceptible to oxidation, forming various oxides under specific conditions.
Reduction: : The pyrazole ring can undergo hydrogenation to produce a variety of derivatives.
Substitution: : The trifluoromethyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Using nucleophiles like amines or alkoxides in the presence of appropriate catalysts.
Major Products Formed: : Depending on the reaction conditions and reagents, the primary products include oxidized furan derivatives, reduced pyrazole variants, and various substitution products at the trifluoromethyl group.
Scientific Research Applications
Chemistry: : This compound serves as a versatile intermediate in organic synthesis, allowing for the exploration of new chemical transformations and the development of novel molecules.
Biology: : Its unique structure makes it a useful probe in biological studies, particularly in investigating enzyme interactions and metabolic pathways.
Industry: : Used in the synthesis of advanced materials, such as polymers and specialty chemicals, due to its stability and reactivity.
Mechanism of Action
The compound's mechanism of action in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors. Its pyrazole ring is known to inhibit certain enzymes, while the trifluoromethyl group enhances its binding affinity and metabolic stability. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(5-methylfuran-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)phenyl]acetamide: : Differs by the presence of a methyl group on the furan ring.
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trichloromethyl)phenyl]acetamide: : Contains a trichloromethyl group instead of trifluoromethyl.
Uniqueness: : The presence of the trifluoromethyl group in N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)phenyl]acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds with different substituents. This uniqueness can enhance its effectiveness in various applications, particularly in medicinal chemistry and biological research.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)16-3-1-2-13(8-16)9-17(25)22-5-6-24-11-15(10-23-24)14-4-7-26-12-14/h1-4,7-8,10-12H,5-6,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDRLIFQQWKTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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